N-(furan-2-ylmethyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-{N’-[(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the hydrazinecarbonyl group can form hydrogen bonds with biological molecules, further modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]FORMAMIDE: A simpler analog with only the furan ring.
N-[(THIOPHEN-2-YL)METHYL]FORMAMIDE: Contains only the thiophene ring.
N-[(FURAN-2-YL)METHYL]-1-(HYDRAZINECARBONYL)FORMAMIDE: Lacks the thiophene ring but has the hydrazinecarbonyl group.
Uniqueness
N-[(FURAN-2-YL)METHYL]-1-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to the presence of both furan and thiophene rings, which provide a diverse range of chemical reactivity and potential biological activities. The combination of these heterocycles with the hydrazinecarbonyl group enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C12H11N3O3S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C12H11N3O3S/c16-11(13-7-9-3-1-5-18-9)12(17)15-14-8-10-4-2-6-19-10/h1-6,8H,7H2,(H,13,16)(H,15,17)/b14-8+ |
InChI Key |
QPCDSDXPEBGCBP-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.